molecular formula C14H21N3S B5860399 N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide

N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide

Cat. No. B5860399
M. Wt: 263.40 g/mol
InChI Key: LGUKWTNLJSRKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide, also known as DMPT, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and is known for its ability to enhance the growth performance of animals. DMPT has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in the field of animal husbandry.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood, but it is believed to act on the hypothalamus-pituitary-growth axis. N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide is thought to stimulate the release of growth hormone-releasing hormone (GHRH) from the hypothalamus, which in turn stimulates the release of growth hormone (GH) from the pituitary gland. GH is known to promote growth and development in animals, which may explain the growth-promoting effects of N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in animals. Studies have shown that N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide can increase the activity of digestive enzymes, improve the intestinal morphology, and enhance the immune function of animals. N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has also been shown to increase the levels of insulin-like growth factor-1 (IGF-1) in the serum of animals, which is another growth-promoting hormone.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide in lab experiments is its ability to enhance the growth performance of animals, which can lead to more accurate and reliable results. N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide is also relatively easy to administer and has a low toxicity profile. However, one of the limitations of using N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide. One area of research could focus on the optimization of the synthesis method to improve the yield and purity of N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide. Another area of research could focus on the development of new analogs of N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide with improved growth-promoting effects and a better understanding of the mechanism of action. Additionally, more research is needed to investigate the long-term effects of N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide on animal health and the environment.

Synthesis Methods

N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized through a multi-step process starting from 2,4-dimethylphenylamine. The first step involves the reaction of 2,4-dimethylphenylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with methyl iodide to yield the final product, N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been widely used in scientific research for its ability to enhance the growth performance of animals. Studies have shown that N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide can increase feed intake, weight gain, and improve feed conversion efficiency in various animal species including pigs, chickens, and fish. N-(2,4-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has also been shown to improve the meat quality of animals by increasing the content of intramuscular fat and reducing the drip loss.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-11-4-5-13(12(2)10-11)15-14(18)17-8-6-16(3)7-9-17/h4-5,10H,6-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUKWTNLJSRKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-methylpiperazine-1-carbothioamide

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